molecular formula C19H11BrFN3O3 B11620039 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11620039
M. Wt: 428.2 g/mol
InChI Key: GGLFFHSVHDVOCD-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, pyrimidine, and fluorophenyl groups, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine for bromination, fluorobenzene for introducing the fluorophenyl group, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the pyrimidine trione structure.

Uniqueness

What sets (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of indole, pyrimidine, and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H11BrFN3O3

Molecular Weight

428.2 g/mol

IUPAC Name

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-(3-fluorophenyl)-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C19H11BrFN3O3/c20-11-4-5-16-14(7-11)10(9-22-16)6-15-17(25)23-19(27)24(18(15)26)13-3-1-2-12(21)8-13/h1-9,26H,(H,23,25,27)/b10-6+

InChI Key

GGLFFHSVHDVOCD-UXBLZVDNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.